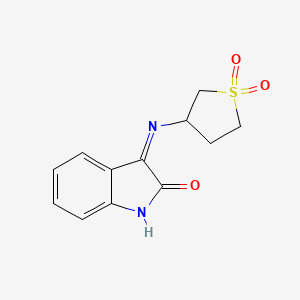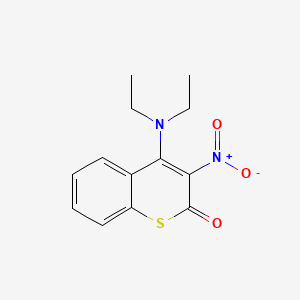
2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol is an organic compound with the molecular formula C4H6BrF3O. It is a brominated saturated alcohol and is known for its thiol-reactive trifluoromethyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol typically involves the reaction of 3,3,3-trifluoro-2-methyl-2-propanol with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced reaction vessels and continuous monitoring of reaction parameters are essential to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different alcohol derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products
The major products formed from these reactions include various halogenated compounds, carbonyl compounds, and reduced alcohol derivatives. These products have significant applications in organic synthesis and industrial processes .
Scientific Research Applications
3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a building block for the preparation of trifluoromethylated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol involves its interaction with thiol groups in proteins and enzymes. The trifluoromethyl group enhances the compound’s reactivity, allowing it to form stable adducts with thiol-containing molecules. This interaction can modulate the activity of enzymes and proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanol: A closely related compound with similar reactivity and applications.
2-Bromo-3,3,3-trifluoro-1-propanol: Another brominated trifluoromethyl alcohol with distinct chemical properties.
3,3,3-Trifluoro-2-methyl-2-propanol: A non-brominated analog used in similar applications
Uniqueness
3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol is unique due to its combination of a bromine atom and a trifluoromethyl group. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C4H6BrF3O |
|---|---|
Molecular Weight |
206.99 g/mol |
IUPAC Name |
3-bromo-1,1,1-trifluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H6BrF3O/c1-3(9,2-5)4(6,7)8/h9H,2H2,1H3 |
InChI Key |
VCBPKULBUHGTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3Z)-3-hydrazono-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11711747.png)
![2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B11711750.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)

![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)

![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)

